molecular formula C21H19F2NO4 B2544106 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropiperidine-3-carboxylic acid CAS No. 1993316-66-7

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropiperidine-3-carboxylic acid

Cat. No.: B2544106
CAS No.: 1993316-66-7
M. Wt: 387.383
InChI Key: IHKVFHMXVPJUGD-UHFFFAOYSA-N
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Description

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropiperidine-3-carboxylic acid is a complex organic compound characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a piperidine ring with two fluorine atoms at the 4-position and a carboxylic acid group at the 3-position

Preparation Methods

The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropiperidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent introduction of the Fmoc protecting group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropiperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can protect reactive sites during chemical reactions, allowing for selective modification of other parts of the molecule. The fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological studies .

Comparison with Similar Compounds

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropiperidine-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2NO4/c22-21(23)9-10-24(11-18(21)19(25)26)20(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKVFHMXVPJUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1(F)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1993316-66-7
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropiperidine-3-carboxylic acid
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